Physicochemical properties of 2-(4-Hexylbenzoyl)-6-methoxypyridine
Physicochemical properties of 2-(4-Hexylbenzoyl)-6-methoxypyridine
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Hexylbenzoyl)-6-methoxypyridine
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the predicted physicochemical properties, synthesis, and potential applications of 2-(4-Hexylbenzoyl)-6-methoxypyridine. As experimental data for this specific molecule is not extensively available in public-domain literature, this guide synthesizes information from structurally related analogs and foundational chemical principles to construct a robust predictive profile. The insights herein are intended to guide researchers in the synthesis, characterization, and evaluation of this compound for potential applications in medicinal chemistry and materials science.
Introduction and Structural Identification
2-(4-Hexylbenzoyl)-6-methoxypyridine is a heteroaromatic ketone featuring a pyridine ring substituted with a methoxy group and a benzoyl moiety, which is further functionalized with a hexyl chain. This combination of a polar, basic pyridine core and a large, nonpolar alkylbenzoyl group imparts a distinct amphiphilic character to the molecule, suggesting potential for unique solubility profiles and intermolecular interactions. Its structural analogs, particularly substituted 2-benzoylpyridines, have been investigated for various biological activities, including as tubulin polymerization inhibitors, marking this compound as a molecule of interest for further study[1].
This guide establishes a foundational understanding of the molecule's properties, providing a predictive framework for future experimental work.
Chemical Structure:
(Self-generated image, as a placeholder for a real structure drawing)Table 1: Core Identifiers for 2-(4-Hexylbenzoyl)-6-methoxypyridine
| Identifier | Value |
| IUPAC Name | (4-Hexylphenyl)(6-methoxypyridin-2-yl)methanone |
| CAS Number | Not assigned in public databases |
| Molecular Formula | C₁₉H₂₃NO₂ |
| Molecular Weight | 297.40 g/mol |
| Canonical SMILES | CCCCCCC1=CC=C(C=C1)C(=O)C2=NC=CC=C2OC |
| InChI | InChI=1S/C19H23NO2/c1-3-4-5-6-10-15-11-13-17(14-12-15)18(21)19-16-8-7-9-20-19/h7-9,11-14,16H,3-6,10H2,1-2H3 |
| InChI Key | (Generated upon synthesis and registration) |
Predicted Physicochemical Properties
The properties of 2-(4-Hexylbenzoyl)-6-methoxypyridine are predicted based on its structure and data from analogous compounds. The presence of the long alkyl chain is expected to significantly influence its physical state, solubility, and chromatographic behavior compared to smaller analogs.
Table 2: Summary of Predicted Physicochemical Properties
| Property | Predicted Value / Range | Rationale & Comparative Insights |
| Physical State | Waxy Solid or Viscous Oil at 25°C | The related, smaller compound 2-(4-methoxybenzoyl)pyridine is a solid with a melting point of 60-64°C[2]. The addition of the C6 alkyl chain significantly increases the molecular weight and van der Waals forces, likely raising the melting point or resulting in a viscous, high-boiling oil. |
| Boiling Point | > 350°C at 760 mmHg | 2-Benzoylpyridine has a boiling point of approximately 317°C[3]. The hexyl and methoxy substituents will increase this value substantially. |
| Water Solubility | Poorly soluble to insoluble | While 2-methoxypyridine has moderate water solubility[4], the large, hydrophobic 4-hexylbenzoyl group will dominate, making the overall molecule lipophilic and poorly soluble in aqueous media. |
| Organic Solvent Solubility | High solubility in nonpolar and moderately polar solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone). | The molecule's significant nonpolar character, conferred by the hexylphenyl moiety, ensures good solubility in a wide range of organic solvents. |
| pKa (of conjugate acid) | ~3.5 - 4.0 | The pKb of 2-methoxypyridine is 3.28[5]. The electron-donating methoxy group increases the basicity of the pyridine nitrogen compared to unsubstituted pyridine. The benzoyl group is electron-withdrawing but its effect is transmitted through several bonds, so the pKa is expected to be slightly higher than that of pyridine itself. |
| LogP (Octanol-Water) | > 4.5 | This is a qualitative estimate. The presence of a hexyl group and two aromatic rings contributes significantly to the lipophilicity of the molecule. |
Proposed Synthetic Pathway
A reliable method for the synthesis of aryl ketones like 2-(4-Hexylbenzoyl)-6-methoxypyridine is the Friedel-Crafts acylation. A plausible and efficient route involves the acylation of 1-hexylbenzene with a derivative of 6-methoxypyridine-2-carboxylic acid.
Protocol 1: Proposed Synthesis via Friedel-Crafts Acylation
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Step 1: Preparation of 6-Methoxypyridine-2-carbonyl Chloride.
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Start with 6-methoxypyridine-2-carboxylic acid.
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Suspend the acid in a dry, inert solvent such as Dichloromethane (DCM).
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Add oxalyl chloride or thionyl chloride dropwise at 0°C. A catalytic amount of N,N-Dimethylformamide (DMF) is often used with oxalyl chloride.
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Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.
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Causality: The conversion of the carboxylic acid to the more reactive acid chloride is essential for the subsequent Friedel-Crafts reaction, as the acid itself is not electrophilic enough to acylate the aromatic ring.
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Step 2: Friedel-Crafts Acylation.
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In a separate flask, dissolve 1-hexylbenzene in a suitable solvent (e.g., DCM or nitrobenzene).
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Cool the solution to 0°C and add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), portion-wise.
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Add the freshly prepared 6-methoxypyridine-2-carbonyl chloride solution dropwise to the hexylbenzene/AlCl₃ mixture, maintaining the temperature at 0-5°C.
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After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).
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Causality: The Lewis acid coordinates to the carbonyl oxygen of the acid chloride, dramatically increasing the electrophilicity of the carbonyl carbon and enabling it to attack the electron-rich hexylbenzene ring, primarily at the para position due to steric hindrance.
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Step 3: Workup and Purification.
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Carefully quench the reaction by pouring it over crushed ice and concentrated HCl.
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Separate the organic layer, and wash it successively with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(4-Hexylbenzoyl)-6-methoxypyridine.
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Diagram 1: Proposed Synthetic Workflow
Caption: Workflow for the synthesis of the target compound.
Predicted Spectroscopic Profile
A robust spectroscopic characterization is essential for confirming the identity and purity of the synthesized compound. The following profile is predicted based on established principles and data from similar structures.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.0-7.2 (m, 7H): Aromatic protons on both pyridine and phenyl rings. δ 6.8-7.0 (d, 1H): Proton at C3 or C5 of the pyridine ring. δ 4.0 (s, 3H): Methoxy (-OCH₃) protons. δ 2.6 (t, 2H): Methylene (-CH₂-) protons adjacent to the phenyl ring. δ 1.6 (m, 2H): Methylene protons beta to the phenyl ring. δ 1.3 (m, 6H): Remaining methylene protons of the hexyl chain. δ 0.9 (t, 3H): Terminal methyl (-CH₃) protons of the hexyl chain. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~190-195: Ketone carbonyl (C=O). δ ~164: C6 of pyridine (attached to -OCH₃). δ ~155: C2 of pyridine (attached to C=O). δ ~110-145: Remaining aromatic carbons. δ ~54: Methoxy (-OCH₃) carbon. δ ~36: Methylene carbon alpha to the phenyl ring. δ ~22-32: Other hexyl chain carbons. δ ~14: Terminal methyl carbon. |
| FT-IR (KBr Pellet, cm⁻¹) | ~3050-3100: Aromatic C-H stretch. ~2850-2960: Aliphatic C-H stretch. ~1670: Ketone C=O stretch (conjugated). ~1580, 1470: Aromatic C=C and C=N ring stretches. ~1250: Aryl-O-CH₃ stretch (asymmetric). ~1030: Aryl-O-CH₃ stretch (symmetric). |
| Mass Spec (ESI-MS) | m/z 298.18 [M+H]⁺ (Calculated for C₁₉H₂₄NO₂⁺). Key Fragments: Loss of hexyl group, cleavage at the carbonyl group. |
Potential Biological Activity and Applications
While this specific compound has not been evaluated, its core structure is present in molecules with significant biological activity. Substituted 2-benzoylpyridines and 4-benzoyl-imidazoles have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site[1]. Tubulin inhibitors are a cornerstone of cancer chemotherapy, as they disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
The 2-(4-Hexylbenzoyl)-6-methoxypyridine scaffold could serve as a novel candidate for development as an antimitotic agent. The hexyl chain may enhance membrane permeability and affinity for hydrophobic binding pockets within the target protein.
Diagram 2: Conceptual Mechanism - Tubulin Inhibition
Caption: Potential mechanism as a colchicine-site tubulin inhibitor.
Standard Characterization Protocol: HPLC Analysis
Purity assessment is critical for any newly synthesized compound intended for biological screening. A standard reverse-phase HPLC protocol would be as follows.
Protocol 2: Purity Assessment by Reverse-Phase HPLC
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System Preparation:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
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Flow Rate: 1.0 mL/min.
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Detector: UV-Vis, set to 254 nm and 280 nm.
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Causality: A C18 column is chosen for its excellent retention of hydrophobic molecules. TFA is used as an ion-pairing agent to sharpen peaks by protonating the basic pyridine nitrogen, ensuring consistent interaction with the stationary phase.
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Sample Preparation:
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Accurately weigh ~1 mg of the purified compound.
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Dissolve in 1 mL of Acetonitrile or a 50:50 Acetonitrile/Water mixture to create a 1 mg/mL stock solution.
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Filter the solution through a 0.22 µm syringe filter before injection.
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Analysis Method:
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Injection Volume: 10 µL.
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Gradient:
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Start at 60% B.
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Linear gradient to 95% B over 15 minutes.
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Hold at 95% B for 5 minutes.
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Return to 60% B over 1 minute.
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Equilibrate at 60% B for 4 minutes before the next injection.
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Causality: A gradient method is necessary to ensure the elution of a compound with high lipophilicity (due to the hexyl chain) in a reasonable time frame with good peak shape.
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Data Interpretation:
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Integrate the area of all peaks.
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Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%.
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Conclusion
2-(4-Hexylbenzoyl)-6-methoxypyridine represents an intriguing chemical entity with a predictable set of physicochemical properties that make it a viable candidate for research in medicinal chemistry. Based on the analysis of its structural components, it is predicted to be a lipophilic, high-boiling compound with poor water solubility and a basic pyridine nitrogen. Plausible synthetic routes are readily available through established organic chemistry reactions. The structural similarity to known tubulin inhibitors provides a strong rationale for its investigation as a potential anticancer agent. The data and protocols presented in this guide serve as a comprehensive starting point for the empirical synthesis, characterization, and biological evaluation of this promising molecule.
References
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